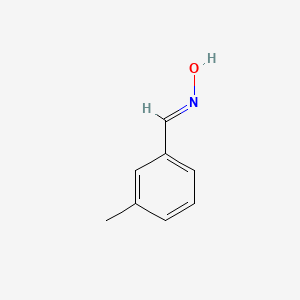

3-Methylbenzaldehyde oxime

説明

3-Methylbenzaldehyde oxime is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

3-Methylbenzaldehyde oxime primarily targets aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction, where the nitrogen atom in the oxime acts as a nucleophile .

Mode of Action

The mode of action of this compound involves a reaction with aldehydes or ketones to form oximes . In this reaction, the oxygen atom can act as a nucleophile in competition with nitrogen, but this is a dead-end process . The reaction with oxygen leads to the reversible formation of a hemiketal . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transformation of aldehydes and ketones into oximes . This process impacts the concentration of the ketone, as the formation of the oxime depletes the ketone, leading to the decomposition of the hemiketal to maintain the concentration of the ketone .

Result of Action

The result of the action of this compound is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible, leading to a decrease in the concentration of the ketone .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid can catalyze the reaction . .

生化学分析

Biochemical Properties

This reaction is essentially irreversible as the adduct dehydrates .

Cellular Effects

It is known that benzaldehydes, a class of compounds to which 3-Methylbenzaldehyde oxime belongs, can disrupt cellular antioxidation systems . This disruption can lead to the destabilization of cellular redox homeostasis .

Molecular Mechanism

It is known that the formation of oximes involves a nucleophilic reaction where nitrogen acts as the nucleophile . This reaction is essentially irreversible as the adduct dehydrates .

Metabolic Pathways

It is known that oximes are positioned at important metabolic bifurcation points between general and specialized metabolism .

生物活性

3-Methylbenzaldehyde oxime, a compound with the chemical formula CHNO, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, insecticidal, and potential therapeutic effects, supported by relevant research findings and case studies.

This compound is synthesized through the reaction of 3-methylbenzaldehyde with hydroxylamine. This process typically yields high purity and can be achieved using various methods, including microwave-assisted synthesis, which enhances efficiency and reduces reaction times .

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 23-25 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that oxime derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that these compounds demonstrated activity against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics .

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. It has shown effectiveness in controlling pest populations, making it a candidate for developing eco-friendly pesticides. The mechanism of action is believed to involve disruption of the insect nervous system .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. For instance, it has been tested against human gastric cancer cell lines, demonstrating inhibitory effects that warrant further investigation into its potential as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy : A study conducted on various oxime derivatives, including this compound, revealed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating a promising scope for further development as antimicrobial agents.

- Insect Control Trials : Field trials assessing the insecticidal activity of this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated that this compound could be integrated into pest management strategies effectively.

- Cancer Cell Line Studies : In vitro studies on human gastric cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation. These findings suggest a need for further exploration into its mechanisms and potential clinical applications.

特性

IUPAC Name |

(NE)-N-[(3-methylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZULDSAOHKEMO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。